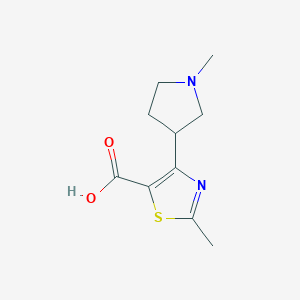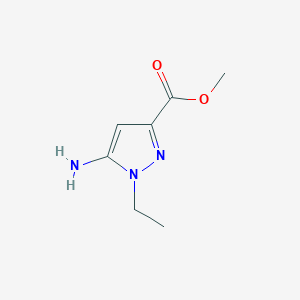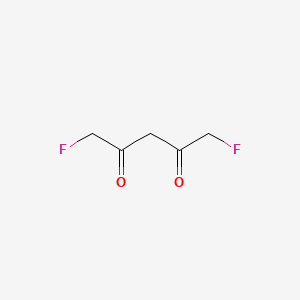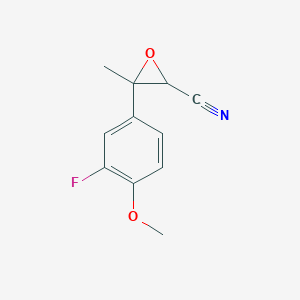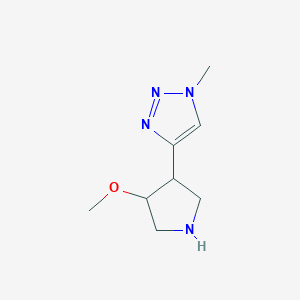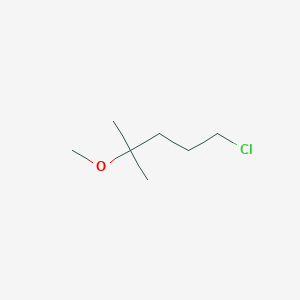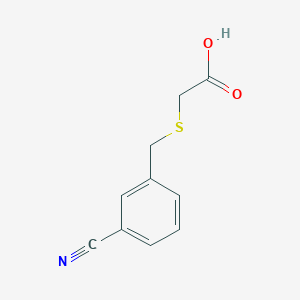
2-((3-Cyanobenzyl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Cyanobenzyl)thio)acetic acid is a chemical compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a benzyl group substituted with a cyano group and a thioacetic acid moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyanobenzyl)thio)acetic acid typically involves the reaction of 3-cyanobenzyl chloride with thioacetic acid in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the thioacetic acid displaces the chloride ion on the benzyl group .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyanobenzyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thioacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can reduce the cyano group.
Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thioacetic acid derivatives.
Scientific Research Applications
2-((3-Cyanobenzyl)thio)acetic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for 2-((3-Cyanobenzyl)thio)acetic acid largely depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The cyano group can act as an electrophile, while the thioacetic acid moiety can participate in nucleophilic attacks, making it a versatile compound in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thioacetic acid: Shares the thioacetic acid moiety but lacks the benzyl and cyano groups.
3-Cyanobenzyl chloride: Contains the benzyl and cyano groups but lacks the thioacetic acid moiety.
Benzylthioacetic acid: Similar structure but without the cyano group.
Uniqueness
2-((3-Cyanobenzyl)thio)acetic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful as an intermediate in organic synthesis and in various research applications .
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-[(3-cyanophenyl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C10H9NO2S/c11-5-8-2-1-3-9(4-8)6-14-7-10(12)13/h1-4H,6-7H2,(H,12,13) |
InChI Key |
ZUTJBZUVXGLAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CSCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


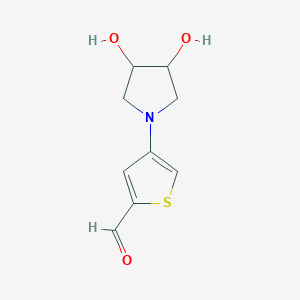
![5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13172111.png)
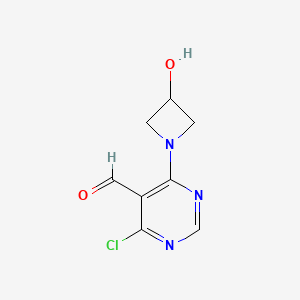
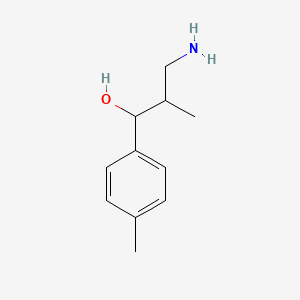
![6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide](/img/structure/B13172126.png)

